molecular formula C13H16O2 B3109274 3-(3-Methoxyphenyl)cyclohexanone CAS No. 171046-93-8

3-(3-Methoxyphenyl)cyclohexanone

Cat. No. B3109274
Key on ui cas rn: 171046-93-8
M. Wt: 204.26 g/mol
InChI Key: ITELCHXDAYGAGU-UHFFFAOYSA-N
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Patent
US06069176

Procedure details

3-Iodoanisole (75g), 2-cyclohexen-1-ol (15g), potassium bicarbonate (45 g), tetrabutylammonium chloride (45 g) and palladium acetate (1.8 g) were heated and stirred for 80 hours at an external temperature of 60° C. and under an argon air flow, using acetonitrile (300 ml) as the solvent. After concentrating the reaction solution under reduced pressure, an aqueous ammonium chloride solution was added and extraction was performed with diethyl ether. After washing the organic layer with saturated saline, it was dried with anhydrous magnesium sulfate. The crude product obtained from distilling off the solvent under reduced pressure was separated and purified by silica gel chromatography (n-hexane:ethyl acetate=20:1) to give 6.1 g of 3-(3-methoxyphenyl) cyclohexanone (19.6% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
catalyst
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[CH:10]1([OH:16])[CH2:15][CH2:14][CH2:13][CH:12]=[CH:11]1.C(=O)(O)[O-].[K+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(#N)C>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([CH:12]2[CH2:13][CH2:14][CH2:15][C:10](=[O:16])[CH2:11]2)[CH:7]=[CH:6][CH:5]=1 |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C=CC1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCCC1)O
Name
Quantity
45 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
45 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1.8 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 80 hours at an external temperature of 60° C. and under an argon air flow
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction solution under reduced pressure
ADDITION
Type
ADDITION
Details
an aqueous ammonium chloride solution was added
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
After washing the organic layer with saturated saline, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product obtained
DISTILLATION
Type
DISTILLATION
Details
from distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (n-hexane:ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
80 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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